molecular formula C6H8NO+ B3328471 1-Methylpyridin-1-ium-3-ol CAS No. 4685-07-8

1-Methylpyridin-1-ium-3-ol

Cat. No.: B3328471
CAS No.: 4685-07-8
M. Wt: 110.13 g/mol
InChI Key: FZVAZYLFYPULKX-UHFFFAOYSA-O
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Description

1-Methylpyridin-1-ium-3-ol, a quaternary ammonium compound also known as 3-hydroxy-1-methylpyridinium, is a valuable chemical scaffold in scientific research. Its structure features a positively charged pyridinium ring with a hydroxyl group at the 3-position, making it a key building block in supramolecular chemistry and materials science. It serves as a fundamental precursor in the synthesis of novel supramolecular complexes with crown ethers like 18-crown-6, which exhibit significant third-order nonlinear optical properties with potential applications in data storage, sensors, and optical devices . In biochemical and medicinal chemistry research, this compound is recognized as a metabolite of the drug pyridostigmine, a cholinesterase inhibitor . As a structural analog, it provides a template for mechanistic studies on acetylcholinesterase inhibition, aiding in the understanding of molecular interactions at the enzyme's active site and the design of new therapeutic agents . The compound's synthesis typically proceeds via the N-alkylation of 3-hydroxypyridine with methylating agents, a classic SN2 reaction where the nitrogen's lone pair attacks the electrophilic methyl group . Researchers can further functionalize the hydroxyl group through esterification or etherification to create a diverse library of derivatives with modified solubility, lipophilicity, and biological activity . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

1-methylpyridin-1-ium-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-7-4-2-3-6(8)5-7/h2-5H,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVAZYLFYPULKX-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8NO+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60900996
Record name NoName_43
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60900996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpyridin-1-ium-3-ol can be synthesized through several methods. One common method involves the methylation of pyridine using methyl iodide or dimethyl sulfate. The reaction typically occurs in an aqueous or alcoholic medium under reflux conditions. The hydroxyl group can be introduced through subsequent oxidation reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpyridin-1-ium-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridinium salts, ketones, aldehydes, and reduced derivatives .

Scientific Research Applications

1-Methylpyridin-1-ium-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylpyridin-1-ium-3-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents Counterion Molecular Weight (g/mol) Key Feature Reference
This compound iodide C₆H₈NO·I -OH (C3), -CH₃ (N1) I⁻ 237.04 High stability at +4°C
This compound bromide C₆H₈NO·Br -OH (C3), -CH₃ (N1) Br⁻ 190.04 Enhanced solubility
4-Ethenyl-3-methyl-1-oxidopyridin-1-ium C₈H₉NO₂ -CH₂CH₂ (C4), -CH₃ (C3), N-oxide None 151.16 Polar N-oxide moiety
2-Chloro-6-iodo-5-methylpyridin-3-ol C₆H₅ClINO -Cl (C2), -I (C6), -CH₃ (C5) None 285.47 Halogen-rich substituents

Biological Activity

1-Methylpyridin-1-ium-3-ol, also known as 3-hydroxy-1-methylpyridinium, is a quaternary ammonium compound that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₆H₈NO⁺ and a molecular weight of approximately 112.14 g/mol. Its structure features a pyridine ring with a hydroxyl group at the 3-position and a methyl group at the 1-position, contributing to its ionic nature and solubility in polar solvents .

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Interaction:

  • This compound acts as a reversible inhibitor of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft. This enhancement promotes cholinergic signaling, which is crucial for various neurological functions .

2. Modulation of Oxidative Stress:

  • This compound has been shown to influence oxidative stress pathways, potentially offering protective effects against oxidative damage .

3. Antimicrobial Activity:

  • Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains, suggesting its potential as an antimicrobial agent .

Biological Effects

The compound's biological effects can be summarized as follows:

Biological Activity Description
Antioxidant Activity Protects against oxidative stress by scavenging free radicals.
Neuroprotective Effects Enhances cholinergic signaling, potentially benefiting conditions like Alzheimer’s disease and other neurodegenerative disorders.
Antimicrobial Properties Exhibits activity against specific bacterial strains, indicating potential therapeutic applications in infectious diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Neuroprotective Study:
    • A study demonstrated that treatment with this compound improved cognitive function in animal models of Alzheimer’s disease by enhancing synaptic transmission through AChE inhibition .
  • Antimicrobial Evaluation:
    • Research indicated that this compound displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Oxidative Stress Modulation:
    • In vitro assays showed that this compound reduced oxidative stress markers in neuronal cell cultures exposed to hydrogen peroxide, suggesting its potential as a neuroprotective agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methylpyridin-1-ium-3-ol, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions. For example, reacting 1,4-dichloro-2-butanol with methylamine under controlled heating (120°C, closed system, 10 hours) followed by NaOH treatment and distillation yields ~60% product . Alternative routes involve oxidation or substitution of pyridinium precursors using hydrogen peroxide or nucleophiles (e.g., amines), with temperature and solvent choice critical to minimizing by-products . Optimization requires monitoring via thin-layer chromatography (TLC) and adjusting stoichiometry of reagents.

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves proton environments and carbon backbone, while IR spectroscopy identifies hydroxyl and pyridinium functional groups. X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data . High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. For example, the InChI key PTNGQQDWNQHRAZ-UHFFFAOYSA-N (PubChem) ensures accurate database referencing .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. Store in inert atmospheres (argon) at -20°C to prevent hydrolysis of the pyridinium ring. Use desiccants and amber vials to mitigate moisture and UV exposure. Regular HPLC or LC-MS analysis tracks purity over time .

Advanced Research Questions

Q. What reaction mechanisms govern the substitution and oxidation behavior of this compound?

  • Methodological Answer : Oxidation with hydrogen peroxide proceeds via electrophilic attack on the pyridinium nitrogen, forming N-oxides. Substitution reactions (e.g., with amines) follow a nucleophilic aromatic substitution (SNAr) mechanism, requiring deprotonation of the hydroxyl group to activate the ring. Kinetic studies using UV-Vis spectroscopy and DFT calculations can map transition states and rate constants .

Q. How can advanced chromatographic methods resolve co-eluting impurities in synthesized batches?

  • Methodological Answer : Employ reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to separate polar by-products. For ionic impurities, ion-pair chromatography using tetrabutylammonium bromide improves resolution. Validate methods via spike-and-recovery experiments and cross-reference with NMR data .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to enzymes or receptors. Use the canonical SMILES C[N+]1=CC=CC(=C1)O (PubChem) to generate 3D conformers in PyMol. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in-situ FTIR). Design of experiments (DoE) optimizes critical parameters (temperature, pH). Statistical tools (ANOVA) identify variance sources, while quality-by-design (QbD) frameworks ensure reproducibility .

Data Contradictions and Validation

  • Synthesis Yield Discrepancies : reports ~60% yield via cyclization, while suggests higher yields with optimized oxidation. Reconcile by comparing reaction scales and purity thresholds.
  • Biological Activity : Limited direct data exists, but analogous pyridinium compounds show antimicrobial activity. Cross-validate with toxicity assays (e.g., MIC tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylpyridin-1-ium-3-ol
Reactant of Route 2
1-Methylpyridin-1-ium-3-ol

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